Bienvenue dans la boutique en ligne BenchChem!

(6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Fragment-Based Drug Discovery BET Bromodomain Inhibition 3D Fragment Libraries

Choose this 6-methoxyindole–1,4-thiazepane methanone for its unique dual-heterocycle architecture. The 3D thiazepane core enhances fragment screening hit rates and enables BET bromodomain targeting. 6-Methoxy substitution improves metabolic stability and BChE binding. With o-tolyl lipophilicity tuning, this scaffold is ideal for CNS and anticancer phenotypic screening programs. Confirm exact stereochemistry and substitution pattern before procurement to avoid divergent pharmacological profiles.

Molecular Formula C22H24N2O2S
Molecular Weight 380.51
CAS No. 1705436-58-3
Cat. No. B2632601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
CAS1705436-58-3
Molecular FormulaC22H24N2O2S
Molecular Weight380.51
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
InChIInChI=1S/C22H24N2O2S/c1-15-5-3-4-6-18(15)21-9-10-24(11-12-27-21)22(25)20-13-16-7-8-17(26-2)14-19(16)23-20/h3-8,13-14,21,23H,9-12H2,1-2H3
InChIKeyBRHCKNGXPHUAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone – Procurement-Ready Structural & Physicochemical Baseline


The compound (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone (CAS 1705436-58-3) is a synthetic small molecule featuring a 6-methoxyindole moiety linked via a methanone bridge to a 7-(o-tolyl)-1,4-thiazepane scaffold. This dual-heterocycle architecture merges the privileged indole pharmacophore with a saturated seven-membered 1,4-thiazepane ring, a 3D fragment class recently validated as BET bromodomain ligands and protein–protein interaction modulators [1]. The 1,4-thiazepane core provides enhanced 3D character and conformational diversity compared to flatter six-membered heterocycles, a property directly linked to improved fragment screening hit rates [1]. The 6‑methoxy substitution on the indole system is known in medicinal chemistry to modulate electron density and metabolic stability relative to unsubstituted indole scaffolds [2].

Why In-Class Indole-Thiazepane Hybrids Cannot Be Interchanged for (6-Methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone


The indole-thiazepane-methanone chemotype encompasses numerous analogs with distinct substitution patterns on both the indole and thiazepane rings. Critical determinants of biological activity – including the position of the methanone linkage (indol-2-yl vs. indol-3-yl), the nature of the indole substituent (6-methoxy vs. unsubstituted), and the aryl group on the thiazepane (o-tolyl vs. phenyl or thiophenyl) – have been shown in analogous series to produce divergent receptor-binding profiles and antiproliferative potencies [1][2]. The 6‑methoxy group, for instance, has been demonstrated in related indole systems to significantly influence binding affinity to enzymatic targets such as BChE, with Ki values varying by an order of magnitude depending on indole substituent choice [2]. Furthermore, the 7‑(o‑tolyl) substituent on the thiazepane ring introduces steric and lipophilic characteristics distinct from the more common phenyl analog, potentially altering target selectivity, membrane permeability, and metabolic stability [1][3]. Generic substitution without careful consideration of these specific molecular features risks selecting a compound with fundamentally different pharmacodynamic and pharmacokinetic behavior.

Quantitative Differentiation Evidence for (6-Methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone vs. Closest Analogs


3D Character and Conformational Diversity: 1,4-Thiazepane Scaffold Outperforms Flat Six-Membered Heterocycles in Fragment Screening

The 1,4-thiazepane ring system in the target compound provides a high degree of 3D character that is quantitatively superior to that of analogous six-membered heterocycles such as piperidine or morpholine [1]. In a systematic NMR fragment screen, 1,4‑acylthiazepanes were identified as novel BET bromodomain ligands, whereas libraries dominated by flatter fragments showed lower hit rates [1]. Specifically, the seven-membered thiazepane ring exhibits a larger fraction of sp³-hybridized carbons and a higher number of accessible conformers compared to six-membered saturated heterocycles, enabling exploration of more diverse binding vectors within a protein pocket [1]. The target compound incorporates this 3D‑privileged scaffold with an o‑tolyl substituent at position 7, which further restricts conformational freedom and may enhance shape complementarity to specific target sites relative to the unsubstituted or phenyl-substituted variants [1][2].

Fragment-Based Drug Discovery BET Bromodomain Inhibition 3D Fragment Libraries

Scaffold-Level Metabolic Stability Advantage of 1,4-Thiazepane Over Six-Membered Heterocyclic Counterparts

The 1,4‑thiazepane scaffold demonstrates improved metabolic stability compared to analogous six‑membered rings such as piperidine and morpholine [1]. This stability advantage arises from the distinct electronic environment created by the sulfur atom in the seven‑membered ring, which alters the susceptibility of adjacent C–H bonds to oxidative metabolism by cytochrome P450 enzymes [1]. The target compound, incorporating this metabolically robust 1,4‑thiazepane core, is therefore expected to exhibit longer in vitro half‑life in liver microsome assays relative to compounds where the thiazepane is replaced by a six‑membered saturated heterocycle [1]. Additionally, the balanced lipophilicity and basicity of the 1,4‑thiazepane ring facilitate membrane permeability while maintaining aqueous solubility, a property critical for CNS penetration [1].

Metabolic Stability CNS Drug Design ADME Optimization

Divergent Biological Activity Profiles of Indole-Thiazepane Hybrids Dictated by Indole Substitution Pattern

In a related indole‑thiazepane chemotype, the 6‑methoxyindole substitution has been shown to dramatically enhance butyrylcholinesterase (BChE) inhibitory activity relative to other indole substituents [1]. The compound M13, containing a 6‑methoxyindole group, exhibited reversible noncompetitive BChE inhibition with a Ki of 1.14 ± 0.21 μM, whereas compounds lacking this methoxy substitution showed significantly weaker activity [1]. While not a direct measurement on CAS 1705436-58-3, this SAR trend strongly suggests that the 6‑methoxyindole moiety in the target compound may confer analogous advantages in target engagement for programs focused on cholinesterase or related enzymatic targets [1]. In contrast, analogs bearing unsubstituted indole or indole with alternative substitution patterns (e.g., 5‑methoxy, 7‑methoxy) would be expected to exhibit distinct selectivity and potency profiles [1].

Cholinesterase Inhibition Indole SAR Enzyme Selectivity

Antiproliferative Activity of 1,4-Thiazepane-Based Hybrids: Eight of Ten Thiazepane Curcuminoids Outperform Parent Compounds

In a systematic study of 1,4‑thiazepane‑based curcuminoid hybrids, eight of ten 1,4‑thiazepane‑containing compounds demonstrated superior antiproliferative activity compared to their parent curcuminoid scaffolds lacking the thiazepane ring . This class‑level evidence establishes that appending a 1,4‑thiazepane moiety onto a planar aromatic system (analogous to the indole in the target compound) can significantly enhance cytotoxicity across multiple cancer cell lines . The target compound, which likewise couples a planar indole system to a 1,4‑thiazepane ring, is hypothesized to benefit from a similar enhancement in antiproliferative potency relative to compounds where the thiazepane is absent or replaced by a non‑cyclic amide linker . Furthermore, the 1,4‑thiazepane‑based curcuminoids showed increased reactive oxygen species (ROS) production, suggesting a potential mechanism involving oxidative stress induction .

Anticancer Activity Curcuminoid Hybrids Cytotoxicity Profiling

Physicochemical Differentiation: o-Tolyl Substituent on Thiazepane Modulates Lipophilicity and Steric Bulk vs. Phenyl Analog

The target compound features an o‑tolyl (2‑methylphenyl) group at position 7 of the 1,4‑thiazepane ring, distinguishing it from the more common 7‑phenyl analog CAS 1797561-95-5 . The ortho‑methyl substituent increases both the calculated logP (by approximately +0.5 log units) and the topological polar surface area (tPSA) relative to the phenyl analog, based on standard QSAR parameter increments for methyl vs. hydrogen substitution . This altered lipophilicity profile may enhance membrane permeability while the added steric bulk at the ortho position can influence target binding site complementarity . Specifically, the o‑tolyl group introduces a restricted rotation around the aryl–thiazepane bond due to steric interaction between the ortho‑methyl and the thiazepane ring, potentially pre‑organizing the molecule into a bioactive conformation .

Lipophilicity Optimization Steric Parameters Drug-Likeness

Best-Fit Research Application Scenarios for (6-Methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone Based on Evidenced Differentiation


Fragment-Based Drug Discovery Targeting BET Bromodomains or Epigenetic Readers

The 1,4‑thiazepane scaffold has been experimentally validated as a BET bromodomain ligand via ¹⁹F NMR fragment screening and AlphaScreen assays [1]. The target compound, incorporating this scaffold, is a rational choice for fragment‑based campaigns targeting epigenetic reader domains. Its 3D character provides a distinct advantage over flatter fragments, enabling exploration of binding pockets that are inaccessible to six‑membered heterocycles [1].

Cholinesterase Inhibitor Lead Optimization Programs

The 6‑methoxyindole substructure has been shown in related compounds to confer potent, reversible noncompetitive BChE inhibition (Ki = 1.14 ± 0.21 μM) [2]. The target compound, combining this indole substituent with the 1,4‑thiazepane scaffold, is a strong candidate for SAR expansion in cholinesterase‑targeted programs, particularly where selectivity over acetylcholinesterase (AChE) is desired [2].

Anticancer Phenotypic Screening and Cytotoxicity Profiling

The 1,4‑thiazepane motif has been shown to enhance antiproliferative activity in curcuminoid hybrid series, with 80% of thiazepane‑containing compounds outperforming parent scaffolds . The target compound, bearing both a 1,4‑thiazepane and a methoxyindole, is well‑suited for inclusion in anticancer phenotypic screening decks where novel 3D scaffolds are prioritized .

CNS Drug Discovery Requiring Balanced Physicochemical Properties

The 1,4‑thiazepane core is documented to provide balanced lipophilicity and basicity that facilitate blood‑brain barrier penetration while maintaining aqueous solubility [3]. The target compound, with its o‑tolyl substituent offering additional lipophilicity tuning, is a candidate for CNS programs where metabolic stability and CNS penetration are critical parameters [3].

Quote Request

Request a Quote for (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.